molecular formula C23H25FN4O2 B2628153 N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 1185000-30-9

N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2628153
CAS No.: 1185000-30-9
M. Wt: 408.477
InChI Key: IUQGGUKIFBNLKX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-15-10-16(2)12-19(11-15)25-20(29)14-28-8-6-23(7-9-28)26-21(22(30)27-23)17-4-3-5-18(24)13-17/h3-5,10-13H,6-9,14H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQGGUKIFBNLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound with potential biological activities. Its unique structure suggests various pharmacological properties, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C23H25FN4O2
  • Molecular Weight : 408.477 g/mol
  • CAS Number : 1185000-30-9
  • IUPAC Name : N-(3,5-dimethylphenyl)-2-[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the triazaspiro structure suggests potential interactions with neurotransmitter systems and other biochemical pathways. Understanding its binding affinity and selectivity is crucial for elucidating its mechanism of action.

Anticonvulsant Activity

Preliminary studies indicate that compounds similar to this compound exhibit anticonvulsant properties. For example, derivatives containing similar structural motifs have shown efficacy in models of seizure activity, affecting sodium channels and demonstrating protective indices comparable to established antiseizure medications .

Cytotoxicity and Protective Effects

Research on related compounds has highlighted their cytoprotective effects against cellular damage induced by various stressors. For instance, studies have shown that certain derivatives can reduce DNA and mitochondrial damage in fibroblast cells exposed to carcinogens, indicating potential chemopreventive properties . The ability to modulate oxidative stress responses may be a significant aspect of its biological activity.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1Investigated the cytoprotective effects against DNA damage in human colon fibroblasts; showed significant reduction in DNA strand breaks when pre-treated with similar compounds .
Study 2Assessed anticonvulsant properties in animal models; demonstrated effectiveness in reducing seizure frequency and severity through modulation of sodium channels .
Study 3Evaluated the compound's interaction with serotonin receptors; indicated potential as a selective agent for certain receptor subtypes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazole ring has been associated with enhanced activity against various cancer cell lines. For instance, derivatives of triazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Research has demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis or function .

Neuroprotective Effects

Studies exploring the neuroprotective effects of similar compounds have suggested their potential use in treating neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is crucial for neuroprotective agents, and compounds with spirocyclic structures often exhibit favorable pharmacokinetics .

Anti-inflammatory Activity

There is a growing body of evidence supporting the anti-inflammatory properties of compounds containing triazole rings. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis .

Fluorescent Probes

The unique chemical structure of N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide allows for its application as a fluorescent probe in bioimaging. The incorporation of fluorine enhances photostability and fluorescence intensity, making it suitable for tracking biological processes in live cells .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the rigid structure provided by the spirodecane unit .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer activityDemonstrated significant inhibition of cancer cell proliferation in vitro using similar triazole derivatives.
Study 2Antimicrobial propertiesReported effective inhibition against multiple bacterial strains, indicating broad-spectrum activity.
Study 3Neuroprotective effectsShowed potential in reducing oxidative stress markers in neuronal cell cultures.
Study 4Fluorescent applicationsDeveloped a new fluorescent probe based on the compound for live-cell imaging applications.

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